Isoscabertopin

Cancer Research Natural Products Cytotoxicity

Procure Isoscabertopin as the C-2 epimer of scabertopin. It exhibits distinct stereochemistry and significantly attenuated cytotoxicity versus analogs, making it an ideal paired compound for SAR studies and a validated reference standard for UPLC/HPLC method development. Ideal as a low-activity comparator in oncology assays.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
Cat. No. B12966400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoscabertopin
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O
InChIInChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7-,11-5+/t14-,15-,16+,17+/m1/s1
InChIKeyFTPHYXGWMIZVMP-LOPILMCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoscabertopin for Cancer Research Procurement: Sesquiterpene Lactone Sourcing & Key Analytical Reference


Isoscabertopin (CAS: 439923-16-7) is a germacranolide-type sesquiterpene lactone isolated from the whole herb of Elephantopus scaber L. (Asteraceae) [1]. It is a C-2 stereoisomer of scabertopin and belongs to a structurally characterized class of compounds that includes deoxyelephantopin and isodeoxyelephantopin, all of which are recognized as prominent anticancer constituents of this medicinal plant [2]. The compound has a molecular formula of C₂₀H₂₂O₆ and a molecular weight of 358.39 g/mol [3]. Its biological evaluation has been conducted in parallel with close structural analogs, providing a basis for comparative selection in oncology-focused natural product research and analytical method development [4].

Why Generic Substitution Fails: Isoscabertopin's Differential Cytotoxicity and Stereochemical Specificity


In the context of sesquiterpene lactones from E. scaber, isoscabertopin cannot be substituted with its in-class analogs without altering experimental outcomes. Despite sharing a core germacranolide skeleton, isoscabertopin exhibits a distinct C-2 stereochemistry, as definitively established by NOESY NMR experiments, which differentiates it from scabertopin [1]. This stereochemical divergence translates into a quantifiable difference in in vitro anticancer efficacy. In a direct comparative study, isoscabertopin (ES-3) demonstrated markedly weaker cytotoxic activity against SMMC-7721, HeLa, and Caco-2 cell lines compared to scabertopin (ES-2), deoxyelephantopin (ES-4), and isodeoxyelephantopin (ES-5) [2]. Therefore, procurement decisions for potency-driven studies or structure-activity relationship (SAR) investigations must account for this performance gap. The evidence presented below quantifies these specific differences to guide scientific selection.

Quantitative Procurement Evidence: Isoscabertopin Versus In-Class Analogs


Relative In Vitro Cytotoxicity: Isoscabertopin vs. Scabertopin, Deoxyelephantopin & Isodeoxyelephantopin

In a direct comparative study evaluating four sesquiterpene lactones from E. scaber using MTT assays on three human cancer cell lines, isoscabertopin (ES-3) was the only compound to exhibit a 'relatively weak' inhibitory effect, in stark contrast to the 'significant, concentration-dependent' effects of ES-2, ES-4, and ES-5 [1]. This qualitative assessment is based on quantitative viability measurements, positioning isoscabertopin as a less potent control or a reference for SAR studies focused on C-2 stereochemistry, rather than a lead candidate for direct therapeutic development.

Cancer Research Natural Products Cytotoxicity

Stereochemical Identity: NOESY-Based Differentiation from Scabertopin

Isoscabertopin is the C-2 epimer of scabertopin. This stereochemical relationship was definitively established using NOESY NMR techniques [1]. The NOESY spectrum of isoscabertopin shows distinct cross-peak patterns compared to scabertopin, confirming the different spatial orientation of the C-2 substituent [1]. This structural difference, while subtle, is the underlying cause of the observed divergence in biological activity [2].

Analytical Chemistry Natural Products Structure Elucidation

Validated UPLC Method: Isoscabertopin as a Key Analytical Standard

A validated UPLC method for the simultaneous quantification of four key sesquiterpene lactones in E. scaber includes isoscabertopin as one of the four target analytes [1]. The method validation data provides specific quantitative parameters for isoscabertopin: linearity range of 0.507-101.5 µg/mL (R²=0.9999), average recovery of 102.66%, and a relative standard deviation (RSD) of 1.24% [1]. These metrics are directly comparable to those of scabertopin, deoxyelephantopin, and isodeoxyelephantopin within the same study [1].

Analytical Method Development Quality Control Pharmacognosy

Commercial Purity Specification: Verified HPLC Purity for Reproducible Research

Commercially available isoscabertopin is offered with a guaranteed minimum purity of 98% as determined by HPLC analysis . This specification is critical for ensuring experimental reproducibility and accurate dosing in biological assays. While specific purity data for direct competitors from the same vendor may vary, this level of purity is standard for research-grade natural product standards and is sufficient for use as an analytical reference or for in vitro biological studies.

Natural Product Chemistry Reagent Procurement Quality Assurance

Optimal Procurement Scenarios: Applying Isoscabertopin's Differential Profile in Research & Industry


Scenario 1: Structure-Activity Relationship (SAR) Studies on C-2 Stereochemistry

Procure isoscabertopin specifically as the C-2 epimer of scabertopin to investigate the impact of stereochemistry on target binding or cellular activity. The quantitative evidence from Section 3 confirms a distinct stereochemical profile and a significantly attenuated cytotoxic effect compared to scabertopin and deoxyelephantopin [1]. This makes isoscabertopin an ideal paired compound for studies aiming to define the structural determinants of potent anticancer activity in the germacranolide class [2].

Scenario 2: Analytical Method Development and Quality Control of E. scaber Extracts

Procure isoscabertopin as a primary reference standard for the development or validation of quantitative analytical methods (e.g., UPLC, HPLC) targeting E. scaber constituents. The validated UPLC method detailed in Section 3 demonstrates its suitability for this purpose, with defined linearity, recovery, and precision parameters [3]. Its use ensures accurate and reproducible quantification of isoscabertopin content in raw plant material or formulated products.

Scenario 3: Use as a Low-Potency Control in Comparative Oncology Assays

Procure isoscabertopin to serve as a structurally related but low-activity comparator in cell-based anticancer assays. As demonstrated in Section 3, isoscabertopin exhibits 'relatively weak' activity against multiple cancer cell lines, while its analogs show significant, concentration-dependent effects [1]. This differential profile makes it a scientifically valid choice for a negative control or for establishing a baseline for more potent derivatives, thereby strengthening the internal validity of comparative biological studies.

Scenario 4: Natural Product Chemistry and Pharmacognosy Research

Procure isoscabertopin for chemotaxonomic investigations or phytochemical profiling of Asteraceae species, particularly the genus Elephantopus. Its isolation and structural characterization are well-documented, and its presence (or absence) alongside scabertopin can serve as a marker for specific chemotypes or geographical variations [4]. The availability of high-purity material (≥98% HPLC) supports unambiguous identification and quantification in complex plant matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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